molecular formula C20H20N6O3S B11196497 N-(3,4-Dimethoxyphenyl)-3-[1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-YL]-1,2,4-thiadiazol-5-amine

N-(3,4-Dimethoxyphenyl)-3-[1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-YL]-1,2,4-thiadiazol-5-amine

Cat. No.: B11196497
M. Wt: 424.5 g/mol
InChI Key: ZNBWMKXNYIXLSW-UHFFFAOYSA-N
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Description

GST-FH.4 is a compound that frequently produces false positive hits in the interaction between glutathione S-transferase and glutathione. It inhibits the activity of glutathione S-transferase with an IC50 value of 24.38 μM . This compound is primarily used in scientific research to study the interactions and inhibition mechanisms of glutathione S-transferase.

Preparation Methods

The synthetic routes and reaction conditions for GST-FH.4 are not extensively detailed in the available literature. it is known that the compound is synthesized through a series of chemical reactions involving the interaction of specific reagents under controlled conditions. Industrial production methods are also not well-documented, indicating that GST-FH.4 is primarily produced for research purposes rather than large-scale industrial applications .

Chemical Reactions Analysis

GST-FH.4 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate the substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

GST-FH.4 has several scientific research applications, including:

Mechanism of Action

GST-FH.4 exerts its effects by inhibiting the activity of glutathione S-transferase. The compound interacts with the enzyme’s active site, preventing the binding of glutathione and other substrates. This inhibition disrupts the enzyme’s normal function, leading to a decrease in its catalytic activity. The molecular targets and pathways involved in this mechanism include the active site of glutathione S-transferase and the pathways associated with glutathione metabolism .

Comparison with Similar Compounds

GST-FH.4 is unique in its ability to produce frequent false positive hits in the interaction between glutathione S-transferase and glutathione. Similar compounds include other inhibitors of glutathione S-transferase, such as ethacrynic acid and cibacron blue. GST-FH.4 stands out due to its specific interaction with the enzyme and its frequent false positive results in high-throughput screening assays .

Properties

Molecular Formula

C20H20N6O3S

Molecular Weight

424.5 g/mol

IUPAC Name

N-(3,4-dimethoxyphenyl)-3-[1-(2-methoxyphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-amine

InChI

InChI=1S/C20H20N6O3S/c1-12-18(23-25-26(12)14-7-5-6-8-15(14)27-2)19-22-20(30-24-19)21-13-9-10-16(28-3)17(11-13)29-4/h5-11H,1-4H3,(H,21,22,24)

InChI Key

ZNBWMKXNYIXLSW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2OC)C3=NSC(=N3)NC4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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